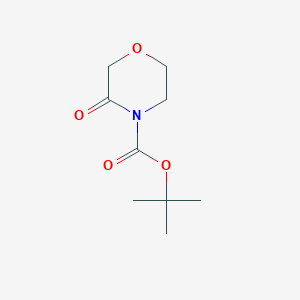

Tert-butyl 3-oxomorpholine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-oxomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-6-7(10)11/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYNLENYMULSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142929-48-4 | |

| Record name | tert-butyl 3-oxomorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tert-butyl 3-oxomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxomorpholine-4-carboxylate, also known as 4-Boc-3-oxomorpholine, is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its morpholine core is a common scaffold in various biologically active molecules. A thorough understanding of its physical properties is essential for its synthesis, purification, formulation, and quality control. This technical guide provides a summary of the known physical properties of this compound and details the standard experimental protocols for their determination.

Core Physical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₅NO₄ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility in Water | Poor | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane and ethyl acetate | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Refractive Index | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination (for solids that can be melted and are stable at their boiling point)

Apparatus:

-

Thiele tube or other suitable heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the substance is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and immersed in a heating bath.

-

The bath is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble

Procedure (using a graduated cylinder):

-

The mass of a sample of the solid is accurately measured using an analytical balance.

-

A known volume of an inert, non-solvent liquid is placed in a graduated cylinder.

-

The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume is recorded. The difference between the initial and final volumes represents the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is typically determined qualitatively or quantitatively.

Qualitative Procedure:

-

A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

-

The mixture is agitated vigorously.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be repeated with various solvents (e.g., water, ethanol, acetone, dichloromethane).

Quantitative Procedure (e.g., Gravimetric Method):

-

A saturated solution of the compound is prepared at a specific temperature by adding an excess of the solid to the solvent and allowing it to equilibrate.

-

A known volume of the clear, saturated solution is carefully removed and transferred to a pre-weighed container.

-

The solvent is evaporated completely.

-

The container with the residue is weighed again.

-

The mass of the dissolved solid is determined, and the solubility is expressed in terms of grams per 100 mL or moles per liter.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For a compound like this compound, which has both potentially acidic and basic sites, multiple pKa values may exist.

Apparatus:

-

pH meter

-

Burette

-

Beaker and magnetic stirrer

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (often a water-alcohol mixture for poorly water-soluble compounds).

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is slowly added from a burette.

-

The pH of the solution is monitored continuously using a pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the buffer region(s) of the titration curve.

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance. For a solid, this measurement is typically performed on a melt or a solution.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Temperature-controlled water bath

Procedure (for a melt):

-

If the compound has a low melting point and is thermally stable, a small amount can be melted on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to stabilize.

-

Light is passed through the sample, and the refractive index is read from the instrument's scale. The measurement is reported with the temperature and the wavelength of light used (e.g., nD²⁰, where D refers to the sodium D-line at 589 nm and 20 is the temperature in Celsius).

Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a solid organic compound.

References

Tert-butyl 3-oxomorpholine-4-carboxylate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-oxomorpholine-4-carboxylate, a heterocyclic building block of interest in pharmaceutical and chemical research. The document details its chemical identity, physical properties, a representative synthetic protocol, and a visualization of its chemical structure and synthesis workflow.

Chemical Structure and IUPAC Name

This compound is a morpholine derivative characterized by a ketone group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a valuable intermediate in the synthesis of more complex molecules.

-

IUPAC Name: this compound

-

Synonyms: 4-N-Boc-3-oxomorpholine, 1,1-dimethylethyl 3-oxo-4-morpholinecarboxylate[1]

-

SMILES Code: O=C(N1C(COCC1)=O)OC(C)(C)C

Figure 1: 2D representation of this compound.

Physicochemical Properties

The following table summarizes the key quantitative and qualitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 201.22 g/mol | [1][2] |

| CAS Number | 142929-48-4 | [3] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [3] |

| Solubility in Water | Poor | [2] |

| Solubility in Organic Solvents | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. | [2] |

| Storage Conditions | Store in a cool, dry place, sealed in a well-ventilated area. Recommended storage at 2-8°C. | [2] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxymorpholine-4-carboxylate. A common and efficient method for this transformation is the Swern oxidation. The following protocol is a representative procedure adapted from the synthesis of analogous heterocyclic ketones, such as N-Boc-3-piperidone.[4]

Reaction Scheme:

tert-butyl 3-hydroxymorpholine-4-carboxylate → this compound

Materials and Reagents:

-

tert-butyl 3-hydroxymorpholine-4-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (or another hindered organic base like diisopropylethylamine)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes at -78 °C.

-

Alcohol Addition: Dissolve tert-butyl 3-hydroxymorpholine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the activated DMSO mixture from the previous step, maintaining the temperature at -78 °C. Stir the reaction mixture for 45 minutes.

-

Oxidation and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C, then warm to room temperature.

-

Work-up and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the Swern oxidation protocol for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis via Swern oxidation.

References

Synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate from L-Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of Tert-butyl 3-oxomorpholine-4-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available chiral amino acid, L-serine. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. Its rigid morpholine core and the presence of a synthetically versatile keto group make it an attractive scaffold for the design of novel therapeutic agents. The use of L-serine as a starting material offers an efficient and stereospecific entry into the synthesis of chiral morpholine derivatives. This guide outlines a robust multi-step synthesis, beginning with the protection of L-serine, followed by key transformations to construct the desired morpholine-3-one ring system.

Overall Synthetic Strategy

The synthesis commences with the protection of the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-L-serine is then reduced to the corresponding amino alcohol, N-Boc-L-serinol. This key intermediate undergoes a cyclization reaction to form the morpholine ring, yielding tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. Finally, a selective oxidation of the primary alcohol furnishes the target compound, this compound.

Caption: Synthetic pathway from L-Serine to the target compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized in the subsequent tables.

Step 1: Synthesis of N-tert-Butoxycarbonyl-L-serine (N-Boc-L-serine)

Protocol:

To a solution of L-serine (10.5 g, 100 mmol) in a mixture of dioxane (100 mL) and water (50 mL), sodium bicarbonate (21 g, 250 mmol) is added. The mixture is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate (24.0 g, 110 mmol) dissolved in dioxane (50 mL) is added dropwise over 1 hour. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight. The solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 50 mL). The aqueous layer is acidified to pH 3 with a 1 M citric acid solution and then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-L-serine as a white solid.

| Parameter | Value |

| Starting Material | L-Serine |

| Reagents | Di-tert-butyl dicarbonate, Sodium bicarbonate, Dioxane, Water, 1 M Citric acid, Ethyl acetate, Brine |

| Reaction Time | ~18 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Purification | Acid-base extraction |

| Yield | 90-95% |

| CAS Number | 3262-72-4 |

Step 2: Synthesis of (S)-tert-butyl (2-hydroxy-1-(hydroxymethyl)ethyl)carbamate (N-Boc-L-serinol)

Protocol:

To a solution of N-Boc-L-serine (20.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) at 0 °C under a nitrogen atmosphere, a 1 M solution of borane-tetrahydrofuran complex in THF (200 mL, 200 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched by the slow addition of methanol (50 mL) at 0 °C. The solvent is removed under reduced pressure. The residue is co-evaporated with methanol (3 x 50 mL) to remove borate esters. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give N-Boc-L-serinol as a colorless oil that solidifies upon standing.

| Parameter | Value |

| Starting Material | N-Boc-L-serine |

| Reagents | Borane-tetrahydrofuran complex, Tetrahydrofuran, Methanol |

| Reaction Time | 6 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Purification | Flash column chromatography |

| Yield | 85-90% |

| CAS Number | 125414-41-7 |

Step 3: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

Protocol:

To a solution of N-Boc-L-serinol (19.1 g, 100 mmol) in anhydrous dimethylformamide (DMF) (200 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portionwise. The mixture is stirred at 0 °C for 30 minutes. 2-(2-Bromoethoxy)tetrahydro-2H-pyran (23.0 g, 110 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (100 mL). The mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude intermediate is dissolved in a mixture of methanol (150 mL) and 1 M hydrochloric acid (50 mL) and stirred at room temperature for 4 hours to remove the THP protecting group. The solvent is evaporated, and the residue is dissolved in ethyl acetate (200 mL) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The resulting diol is dissolved in anhydrous THF (200 mL) and cooled to 0 °C. Triphenylphosphine (28.8 g, 110 mmol) is added, followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (19.2 g, 110 mmol). The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (eluent: ethyl acetate/hexane gradient) to afford (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil.

| Parameter | Value |

| Starting Material | N-Boc-L-serinol |

| Reagents | Sodium hydride, 2-(2-Bromoethoxy)tetrahydro-2H-pyran, Dimethylformamide, 1 M HCl, Triphenylphosphine, Diethyl azodicarboxylate, Tetrahydrofuran |

| Reaction Time | ~48 hours (multi-step) |

| Reaction Temperature | 0 °C to Room Temperature |

| Purification | Flash column chromatography |

| Yield | 50-60% (over 3 steps) |

| CAS Number | 215917-99-0 |

Step 4: Synthesis of this compound

Protocol:

To a solution of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (21.7 g, 100 mmol) in anhydrous dichloromethane (DCM) (300 mL) at room temperature is added Dess-Martin periodinane (46.6 g, 110 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (150 mL) and a saturated aqueous solution of sodium bicarbonate (150 mL). The mixture is stirred for 30 minutes until the layers are clear. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield this compound as a white solid.

| Parameter | Value |

| Starting Material | (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate |

| Reagents | Dess-Martin periodinane, Dichloromethane, Sodium thiosulfate, Sodium bicarbonate |

| Reaction Time | 2 hours |

| Reaction Temperature | Room Temperature |

| Purification | Flash column chromatography |

| Yield | 85-95% |

| CAS Number | 142929-48-4 |

Experimental Workflow

The overall experimental workflow involves a sequence of protection, reduction, cyclization, and oxidation steps, with appropriate workup and purification at each stage.

Caption: A high-level overview of the experimental workflow.

Conclusion

This technical guide has detailed a feasible and efficient synthetic route for the preparation of this compound from L-serine. The described protocols, based on established chemical transformations, provide a clear pathway for researchers in the field of medicinal chemistry and drug development to access this valuable heterocyclic building block. The use of readily available starting materials and well-documented reactions makes this synthesis amenable to laboratory-scale production. Further optimization of each step may lead to improved overall yields and process efficiency.

In-Depth Technical Guide: tert-Butyl 3-Oxomorpholine-4-carboxylate (CAS 142929-48-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding CAS number 142929-48-4. Due to a lack of extensive research on this specific compound, much of the hazard and biological information is based on general principles of chemical safety and data from structurally related compounds. Researchers should exercise caution and conduct their own comprehensive safety assessments before handling this substance.

Executive Summary

Tert-butyl 3-oxomorpholine-4-carboxylate is a heterocyclic organic compound. It is primarily utilized as a building block in medicinal chemistry and organic synthesis. Publicly available data on its specific biological activity, toxicology, and mechanism of action is limited. This guide synthesizes the available information on its properties and provides a general overview of potential hazards based on its chemical structure.

Chemical and Physical Properties

Quantitative data for this compound is sparse and often predicted. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₄ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1][2] |

| Appearance | Solid or liquid | [3] |

| Purity | ≥97% (typical) | |

| Predicted Boiling Point | 337.5 ± 35.0 °C | [2] |

| Predicted Density | 1.168 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -1.53 ± 0.20 | |

| Predicted LogP | 0.718 | [2] |

Synthesis and Reactivity

Synthesis

Reactivity and Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is a key feature of this molecule's reactivity.

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the corresponding secondary amine (morpholin-3-one) and gaseous byproducts (isobutylene and carbon dioxide). This is a standard deprotection strategy in organic synthesis.

-

Thermal Lability: N-Boc protected amines can also undergo thermal deprotection, though this typically requires elevated temperatures.

-

Metabolic Considerations: The tert-butyl group can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which may lead to hydroxylation or further oxidation to a carboxylic acid. This is a common metabolic pathway for drugs containing tert-butyl moieties.

Hazards and Safety

Specific toxicological data for this compound is not available in the public domain. Therefore, a comprehensive hazard assessment cannot be provided. The following information is based on general principles for handling laboratory chemicals and the known properties of related compounds.

GHS Hazard Classification (Predicted)

A definitive GHS classification is not available. Based on data for structurally similar compounds, the following hazards may be anticipated:

-

Skin Irritation

-

Eye Irritation

-

Respiratory Irritation

General Safety Precautions

Due to the lack of specific toxicity data, this compound should be handled with caution. Standard laboratory safety protocols should be strictly followed:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Potential Hazards of Related Compounds

-

Morpholine: The parent morpholine ring is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also flammable.

-

Boc-Protected Amines: While the Boc group generally reduces the reactivity and basicity of the amine, the deprotection conditions (strong acids) introduce their own hazards.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound.

General Context of Morpholine Derivatives

The morpholine moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. These activities are diverse and depend on the other substituents on the morpholine ring. Morpholine-containing drugs have been developed as anticancer, antibacterial, antifungal, and CNS-active agents.

Hypothetical Signaling Pathway for Investigation

Given the prevalence of morpholine derivatives as kinase inhibitors, a hypothetical workflow for investigating the interaction of a novel morpholine compound with a generic kinase signaling pathway is presented below. It is crucial to note that this is a generalized representation and does not reflect any known activity of CAS 142929-48-4.

Experimental Protocols

No specific experimental protocols for the biological or toxicological assessment of this compound have been found in the public domain. Researchers wishing to study this compound would need to develop and validate their own assays. A general workflow for the initial safety and biological screening of a novel chemical entity is provided below.

References

Molecular weight and formula of Tert-butyl 3-oxomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 3-oxomorpholine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document details its chemical properties, a representative synthesis protocol, and its relevance in the development of therapeutic agents.

Core Compound Data

This compound is a valuable intermediate due to the presence of the morpholine scaffold, which is recognized as a privileged structure in medicinal chemistry. The morpholine ring often imparts favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[1]

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₅NO₄ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| CAS Number | 142929-48-4 | [3] |

| Appearance | Solid or liquid | [3] |

| Primary Application | Pharmaceutical Intermediate | [3] |

Experimental Protocols

Representative Synthesis of a Boc-Protected Heterocyclic Ketone

This protocol is a composite based on similar syntheses and should be adapted and optimized for specific laboratory conditions.

1. Boc Protection of the Amine:

-

Reaction: A suitable starting material containing a secondary amine, such as a morpholine precursor, is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O) is added in a slight molar excess, along with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

-

Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. Oxidation of the Alcohol to a Ketone:

-

Reaction: The Boc-protected alcohol precursor is dissolved in a suitable solvent like dichloromethane.

-

Reagents: A mild oxidizing agent such as Dess-Martin periodinane (DMP) or an oxidation cocktail like Swern or Moffatt oxidation is used.

-

Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) and monitored by TLC.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified by flash column chromatography.

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates a generalized synthetic approach to obtain a Boc-protected oxomorpholine derivative.

Role of Morpholine Derivatives in Signaling Pathways

The morpholine moiety is a key component in a variety of bioactive molecules that target critical cellular signaling pathways.[1][4][5] For instance, derivatives of morpholine have been instrumental in the development of inhibitors for the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6]

The diagram below illustrates the inhibitory action of a generic morpholine-containing drug on this pathway.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 142929-48-4|this compound|BLD Pharm [bldpharm.com]

- 3. judachem.lookchem.com [judachem.lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

Solubility Profile of Tert-butyl 3-oxomorpholine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Tert-butyl 3-oxomorpholine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data, this document focuses on providing a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound (N-Boc-3-oxomorpholine) is a heterocyclic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development.

Qualitative Solubility Summary

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Specific Solvents (where noted) |

| Aqueous Solvents | Poor | Water |

| Organic Solvents | Soluble | Dichloromethane, Ethyl Acetate |

This information is based on general statements from chemical suppliers and publicly available data sheets.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility measurements, the equilibrium shake-flask method is the gold standard due to its reliability and ability to achieve thermodynamic equilibrium.[1] The following protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[2]

-

Allow the mixture to shake for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[2] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vial or filter the supernatant through a syringe filter.[3] This step must be performed carefully to avoid any solid particles in the final sample, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[4]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the sample.[4]

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

An In-depth Technical Guide to N-Boc Protected 3-Oxomorpholine: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature and experimental data specifically for N-Boc protected 3-oxomorpholine are scarce. This guide has been compiled by leveraging established principles of organic chemistry and drawing analogies from closely related compounds, such as morpholin-3-one and other N-Boc protected heterocycles. The provided protocols and data are predictive and should be adapted and validated experimentally.

Introduction

N-Boc protected 3-oxomorpholine, formally known as tert-butyl 3-oxo-4-morpholinecarboxylate, is a heterocyclic compound that incorporates the versatile morpholin-3-one scaffold with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The morpholin-3-one core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The N-Boc protecting group is favored in organic synthesis due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1] This combination makes N-Boc-3-oxomorpholine a potentially valuable building block for the synthesis of complex molecules in drug discovery and development.

Proposed Synthesis of N-Boc Protected 3-Oxomorpholine

A plausible and efficient synthesis of N-Boc protected 3-oxomorpholine can be envisioned as a two-step process. The first step involves the synthesis of the parent heterocycle, 3-oxomorpholine, followed by the protection of the secondary amine with a Boc group.

Step 1: Synthesis of 3-Oxomorpholine

The synthesis of 3-oxomorpholine can be achieved via the intramolecular cyclization of an N-substituted ethanolamine derivative. A common method involves the reaction of 2-aminoethanol with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base.[2]

Step 2: N-Boc Protection of 3-Oxomorpholine

The secondary amine of the newly synthesized 3-oxomorpholine can then be protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or under aqueous conditions with a base like sodium bicarbonate.[3][4]

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary.

Protocol 1: Synthesis of 3-Oxomorpholine

Materials:

-

2-Aminoethanol

-

Ethyl chloroacetate

-

Sodium metal

-

Isopropanol

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-aminoethanol (1.1 equivalents) in isopropanol.

-

Carefully add sodium metal (1.1 equivalents) in portions to the solution.

-

Heat the reaction mixture to 50°C and stir for 5 hours.

-

Cool the resulting solution to 0°C in an ice-water bath.

-

Slowly add ethyl chloroacetate (1.0 equivalent) dropwise.

-

Heat the suspension to 80°C and stir for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the insoluble salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-oxomorpholine by recrystallization from a suitable solvent system, such as isopropanol/ethyl acetate, to yield the final product.[2]

Protocol 2: N-Boc Protection of 3-Oxomorpholine

Materials:

-

3-Oxomorpholine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Dissolve 3-oxomorpholine in anhydrous THF in a round-bottom flask.

-

Add triethylamine (1.2-1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.5 equivalents) in a minimal amount of THF.

-

Add the (Boc)₂O solution dropwise to the stirring 3-oxomorpholine solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude N-Boc-3-oxomorpholine by column chromatography on silica gel if necessary.[3]

Physical and Chemical Properties

The following tables summarize the expected physical and spectroscopic properties of N-Boc protected 3-oxomorpholine, inferred from data for analogous compounds like N-Boc-3-pyrrolidinone.[5]

Table 1: Predicted Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| Appearance | Likely a white to off-white solid or a viscous oil |

| Melting Point | Predicted to be in the range of 40-60 °C |

| Boiling Point | Predicted to be >250 °C at atmospheric pressure |

| Solubility | Expected to be soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): ~4.2-3.8 (m, CH₂-O), ~3.8-3.5 (m, CH₂-N), ~3.4-3.2 (s, N-CH₂-C=O), 1.48 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~168 (C=O, ketone), ~154 (C=O, carbamate), ~81 (C(CH₃)₃), ~68 (CH₂-O), ~50 (CH₂-N), ~45 (N-CH₂-C=O), ~28 (C(CH₃)₃) |

| IR | ν (cm⁻¹): ~1750 (C=O, ketone), ~1700 (C=O, carbamate), ~1160 (C-O stretch) |

Note: Predicted values are based on the analysis of N-Boc-3-pyrrolidinone and general chemical shift ranges. Actual values may vary.[6]

Reactivity and Chemical Behavior

N-Boc protected 3-oxomorpholine possesses three main sites of reactivity: the ketone at the 3-position, the N-Boc protecting group, and the morpholine ring itself.

-

Ketone Reactivity: The carbonyl group at the 3-position is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol using reducing agents like sodium borohydride, or reaction with Grignard reagents to form tertiary alcohols.

-

N-Boc Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent, to yield the free secondary amine of 3-oxomorpholine.[1] This unmasking of the amine is a key step in its use as a building block.

-

Alpha-Functionalization: The protons on the carbon atom adjacent to the ketone (C2 position) are acidic and can be removed by a suitable base, allowing for alkylation or other functionalization at this position.

-

Ring Stability: The morpholine ring is generally stable under many reaction conditions.

Applications in Drug Discovery and Development

The morpholine and morpholin-3-one motifs are prevalent in a wide array of pharmaceuticals due to their favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability. The ability to introduce this scaffold into a molecule during a synthetic sequence is therefore of high value.

N-Boc-3-oxomorpholine serves as a versatile building block, allowing for the controlled introduction of the 3-oxomorpholine core. The Boc group ensures that the nitrogen is protected during other chemical transformations and can be deprotected at a later stage to allow for further functionalization, such as amide bond formation or reductive amination. This makes it a useful intermediate in the synthesis of novel drug candidates.

References

The Morpholine Motif: A Historical and Technical Guide to a Privileged Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Misnomer to a Cornerstone of Medicinal Chemistry

The story of morpholine, a simple six-membered heterocycle containing nitrogen and oxygen, is a testament to the serendipitous nature of chemical discovery and the enduring value of a versatile molecular scaffold. Its initial synthesis in the late 19th century by German chemist Ludwig Knorr was born from a misconception; Knorr incorrectly believed the morpholine ring to be a core component of the morphine molecule, hence the name.[1] Despite this erroneous origin, morpholine has carved its own significant niche in the world of chemistry, evolving from an industrial solvent and corrosion inhibitor to a "privileged structure" in medicinal chemistry.[2][3]

Morpholine's journey into the realm of pharmaceuticals has been driven by its unique physicochemical properties. The presence of both a basic nitrogen atom and an ether oxygen atom imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance a drug candidate's solubility, permeability, and overall pharmacokinetic profile.[4] The morpholine ring is often incorporated into molecules to improve their metabolic stability and reduce off-target effects.[4] Its versatility as a synthetic building block, readily introduced through various chemical reactions, has further cemented its importance in the design and development of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[5][6] This guide provides an in-depth exploration of the discovery, history, and synthetic utility of morpholine-based building blocks, offering valuable insights for researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize key quantitative data for morpholine and its derivatives, highlighting their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Morpholine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP | Boiling Point (°C) |

| Morpholine | C₄H₉NO | 87.12 | 8.49 | -0.86 | 128-131 |

| N-Methylmorpholine | C₅H₁₁NO | 101.15 | 7.38 | -0.36 | 115-116 |

| N-Ethylmorpholine | C₆H₁₃NO | 115.17 | 7.73 | 0.07 | 138-140 |

| N-Phenylmorpholine | C₁₀H₁₃NO | 163.22 | 5.3 | 1.83 | 268-270 |

Data compiled from various sources.[7][8][9]

Table 2: Structure-Activity Relationship of Morpholine-Containing PI3K Inhibitors

| Compound | Morpholine Replacement | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |

| ZSTK474 | - | 5.0 | 20.8 | 3.9 | 10.2 |

| Analog 6a | Ethanolamine | 9.9 | >100 | 9.8 | 25.5 |

| Analog 6b | Diethanolamine | 3.7 | >100 | 10.0 | 14.6 |

This table illustrates the importance of the morpholine moiety for potent and broad-spectrum PI3K inhibition. Data adapted from a study on ZSTK474 analogs.[10]

Table 3: Binding Affinities (Ki) of Morpholine Derivatives for the Dopamine D4 Receptor

| Compound | R Group | D₄ Ki (nM) | D₂/D₄ Selectivity | D₃/D₄ Selectivity |

| 18 | 4-CH₃ | 8.54 | 5248 | 1738 |

| 21 | 4-OCH₃ | 8.92 | 3020 | 1202 |

| 24 | 4-Cl | 9.18 | 8318 | 3715 |

| 27 | 4-NO₂ | 9.33 | 3631 | 1660 |

This table showcases the high affinity and selectivity of para-substituted phenylpiperazine-morpholine derivatives for the dopamine D4 receptor. Data adapted from a study on D4 receptor antagonists.[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of morpholine and key morpholine-based building blocks.

Protocol 1: Synthesis of Morpholine by Dehydration of Diethanolamine

This protocol describes the laboratory-scale synthesis of morpholine from diethanolamine using a strong acid catalyst.

Materials:

-

Diethanolamine

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, place diethanolamine.

-

Slowly add concentrated sulfuric acid (or hydrochloric acid) dropwise from a dropping funnel while cooling the flask in an ice bath and stirring continuously. The addition is exothermic.

-

After the addition is complete, heat the mixture to 180-200°C for several hours to effect the dehydration and cyclization.

-

Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide.

-

Isolate the crude morpholine by steam distillation or extraction with a suitable organic solvent.

-

Dry the crude product over anhydrous potassium carbonate.

-

Purify the morpholine by fractional distillation, collecting the fraction boiling at 128-131°C.

Protocol 2: Synthesis of 2-Substituted and 2,3-Disubstituted Morpholines from Aziridines

This one-pot, metal-free protocol describes the synthesis of substituted morpholines from aziridines and haloalcohols.[12]

Materials:

-

Aziridine derivative (1 equivalent)

-

Ammonium persulfate ((NH₄)₂S₂O₈) (2 equivalents)

-

Halogenated alcohol (e.g., 2-chloroethanol, 2-bromoethanol) (10 equivalents)

-

Potassium hydroxide (KOH) (12 equivalents)

-

Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

To a round-bottom flask, add the aziridine derivative and ammonium persulfate.

-

Add the halogenated alcohol and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, add THF and excess potassium hydroxide to the reaction mixture.

-

Stir the mixture at room temperature to facilitate the intramolecular cyclization.

-

After the reaction is complete (monitored by TLC), perform a standard aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Alkylation of Morpholine

This protocol outlines the general procedure for the N-alkylation of morpholine using an alkyl halide.

Materials:

-

Morpholine (1 equivalent)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Acetone or Acetonitrile

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve morpholine in acetone or acetonitrile.

-

Add potassium carbonate to the solution.

-

Add the alkyl halide dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated morpholine.

-

Purify the product by distillation or column chromatography if necessary.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by morpholine-based drugs.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of morpholine from diethanolamine.

References

- 1. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Computational logP Calculations and Determination of Lipophilicity Val" by Mirabella Romano, Allison Vu et al. [digitalcommons.chapman.edu]

- 4. researchgate.net [researchgate.net]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 8. amines.com [amines.com]

- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 11. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cyberleninka.ru [cyberleninka.ru]

A Technical Guide to Tert-butyl 3-oxomorpholine-4-carboxylate for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

Introduction: Tert-butyl 3-oxomorpholine-4-carboxylate, also known as 4-Boc-3-oxomorpholine, is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, morpholine-based scaffold, combined with the presence of a reactive ketone and a protecting tert-butyloxycarbonyl (Boc) group, makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its application in the development of novel therapeutics.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their research and development needs.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Citations |

| Molecular Formula | C₉H₁₅NO₄ | |

| Molecular Weight | 201.22 g/mol | |

| CAS Number | 142929-48-4, 1000349-34-0 | [1] |

| Appearance | Typically a solid | [1] |

| Purity | Commonly available in purities of ≥97% | |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate. | |

| Storage Conditions | Store in a cool, dry place, sealed from moisture. | [1] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the N-protection of the commercially available morpholin-3-one. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Morpholin-3-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve morpholin-3-one in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add triethylamine, followed by a catalytic amount of 4-(dimethylamino)pyridine.

-

Add di-tert-butyl dicarbonate portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a pure solid.

Figure 1. Synthetic scheme for the preparation of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound lies in its ability to serve as a scaffold for the introduction of molecular diversity. The ketone at the 3-position is a handle for various chemical transformations, while the Boc-protected nitrogen at the 4-position allows for controlled reactions and subsequent deprotection to reveal a secondary amine for further functionalization. This compound is a key intermediate in the synthesis of a variety of biologically active molecules.

Role as a Versatile Building Block

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its presence can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability. This compound provides a convenient entry point for the construction of more complex morpholine-containing structures.

While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are being investigated for a wide range of therapeutic targets. The morpholine core is a common feature in molecules designed to interact with various receptors and enzymes.

Figure 2. Potential applications of this compound as a building block in drug discovery.

Conclusion

This compound is a commercially available and highly valuable building block for researchers and professionals in drug discovery and development. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the creation of diverse libraries of morpholine-containing compounds. The established importance of the morpholine scaffold in medicinal chemistry underscores the potential of this compound to contribute to the development of new and effective therapies for a range of diseases. Further exploration of its synthetic utility is likely to lead to the discovery of novel bioactive molecules with significant therapeutic potential.

References

Navigating the Chemistry of Tert-butyl 3-oxomorpholine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 3-oxomorpholine-4-carboxylate is a heterocyclic building block that holds significant potential in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a morpholine core with a strategically placed ketone and a tert-butyloxycarbonyl (Boc) protecting group, make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The morpholine scaffold is a well-established pharmacophore, known to impart favorable properties such as improved aqueous solubility and metabolic stability to drug candidates. This technical guide provides a comprehensive overview of the available safety data, physicochemical properties, and potential synthetic applications of this compound, aimed at professionals in research and drug development.

Safety and Handling

General Safety Recommendations:

-

Ingestion: Do not ingest. May be harmful if swallowed.

-

Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.

-

Skin Contact: Avoid contact with skin. May cause skin irritation.

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

In case of exposure, it is crucial to seek fresh air, wash affected skin with plenty of water, and flush eyes with water for several minutes. If symptoms persist, seek medical attention.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 142929-48-4 |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| Appearance | Solid or liquid |

| Purity | Typically ≥97% |

| Storage | Sealed in a dry place at room temperature or 2-8°C |

Synthetic Utility and Experimental Workflow

This compound serves as a versatile intermediate in organic synthesis, primarily due to the presence of the ketone functional group and the Boc-protected amine. The ketone allows for a variety of chemical transformations, such as reduction to an alcohol, reductive amination to introduce new substituents, and reactions with organometallic reagents to form carbon-carbon bonds. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

While specific experimental protocols for this compound are not widely published, a general workflow for its utilization in the synthesis of a more complex molecule can be conceptualized. The following diagram illustrates a potential synthetic pathway starting from this compound.

A potential synthetic workflow utilizing this compound.

Representative Experimental Protocol (General): Boc Protection of an Amine

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure for the Boc protection of a secondary amine, a common step in the synthesis of such molecules, is as follows. This protocol is illustrative and would need to be adapted for the specific substrate.

-

Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected amine.

Role in Drug Discovery and Signaling Pathways

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. While there is no specific information linking this compound to a particular signaling pathway, its derivatives could potentially be designed to target a wide range of biological targets.

For instance, the morpholine moiety is a key component of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the PI3K inhibitor GDC-0941. The functional handles on this compound provide the necessary points for chemical elaboration to generate libraries of compounds for screening against various kinases, proteases, and other enzyme targets.

The logical relationship for its application in drug discovery can be visualized as follows:

Role of the building block in a typical drug discovery pipeline.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical building block for drug discovery and organic synthesis. While a comprehensive, standardized safety data sheet is not readily accessible, a cautious approach based on the known hazards of similar compounds is warranted. Its chemical functionality allows for diverse synthetic transformations, making it an attractive starting point for the creation of novel molecules with potential biological activity. The presence of the morpholine core suggests that its derivatives may possess favorable pharmacokinetic properties, a desirable trait in the development of new therapeutics. Further research into the reactivity and biological applications of this compound is encouraged to fully unlock its potential.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate

For Research Use Only. Not for use in diagnostic procedures.

This application note provides a comprehensive, two-step experimental protocol for the synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic building block frequently utilized in the synthesis of biologically active molecules. Its morpholine core, combined with the reactive keto group and the protective tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for introducing the morpholine moiety in drug discovery programs. This protocol outlines a reliable and reproducible method for its preparation, starting from readily available commercial reagents. The synthesis proceeds in two main steps: the formation of the morpholin-3-one ring via cyclization, followed by the N-protection of the resulting secondary amine with a Boc group.

Experimental Protocol

The synthesis is divided into two distinct steps:

Step 1: Synthesis of Morpholin-3-one from Ethanolamine and Chloroacetyl Chloride

This step involves the acylation of ethanolamine with chloroacetyl chloride, followed by an intramolecular cyclization to form the morpholin-3-one ring.

Materials and Reagents:

-

Ethanolamine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethanolamine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium hydroxide (2.2 eq) in water.

-

Slowly and simultaneously add chloroacetyl chloride (1.1 eq) and the sodium hydroxide solution to the ethanolamine solution via two separate dropping funnels. Maintain the internal temperature of the reaction mixture between 0-10 °C and the pH between 10-11 during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude morpholin-3-one.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure morpholin-3-one.

Step 2: Synthesis of this compound (N-Boc Protection of Morpholin-3-one)

This step involves the protection of the secondary amine of morpholin-3-one with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Materials and Reagents:

-

Morpholin-3-one (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve morpholin-3-one (1.0 eq) in DCM or THF.

-

Add triethylamine (1.2 eq) or a catalytic amount of DMAP to the solution.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain this compound as a pure solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Morpholin-3-one Synthesis | Step 2: N-Boc Protection |

| Starting Material | Ethanolamine | Morpholin-3-one |

| Reagents | Chloroacetyl chloride, NaOH | Di-tert-butyl dicarbonate, TEA/DMAP |

| Solvent | Dichloromethane, Water | Dichloromethane or THF |

| Reaction Temperature | 0-10 °C, then Room Temperature | Room Temperature |

| Reaction Time | 3-4 hours | 4-6 hours |

| Typical Yield | 60-70% | 85-95% |

| Purification Method | Vacuum Distillation/Recrystallization | Flash Column Chromatography |

| Final Product Purity | >95% | >98% |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of the target compound.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

-

Sodium hydroxide is corrosive.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols: Tert-butyl 3-oxomorpholine-4-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxomorpholine-4-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its rigid, saturated morpholine core, combined with a strategically placed ketone and a protective Boc group, makes it an ideal starting material for creating diverse libraries of compounds with potential therapeutic applications. The morpholine moiety is a privileged scaffold in drug discovery, known to improve physicochemical properties such as aqueous solubility and metabolic stability, and to provide key interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK) and Cyclin-dependent kinase 9 (CDK9).

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its primary application lies in the generation of 3-substituted morpholine derivatives, which are core components of numerous kinase inhibitors investigated for the treatment of cancers and inflammatory diseases.

1. Synthesis of Kinase Inhibitors:

The morpholine scaffold is a common feature in many approved and investigational kinase inhibitors.[3][4] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall scaffold helps to orient substituents for optimal binding to the kinase active site. This compound is a key precursor for introducing this valuable pharmacophore.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[1][5] Several BTK inhibitors, including the groundbreaking drug ibrutinib, feature a piperidine or a structurally related morpholine moiety. While patents for ibrutinib synthesis often describe piperidine-based intermediates, the analogous morpholine-containing compounds are of significant interest for developing next-generation inhibitors with potentially improved properties.

-

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: CDK9 is a key regulator of transcription elongation and a promising target in oncology.[6] Overexpression of CDK9 is implicated in various cancers, and its inhibition can lead to the downregulation of anti-apoptotic proteins, inducing cancer cell death.[7] The development of selective CDK9 inhibitors often incorporates heterocyclic scaffolds, and the morpholine ring is a valuable component in achieving desired potency and selectivity.

2. Scaffolding for CNS-Active Agents:

The morpholine nucleus is also prevalent in compounds targeting the central nervous system (CNS), including treatments for neurological and psychiatric disorders. Its ability to improve drug-like properties is particularly beneficial for CNS penetration.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the ketone functionality into a secondary amine, a crucial step for introducing diversity and building more complex molecules.

Reaction Scheme:

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen supply for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Add the primary amine (1.1 eq) to the solution.

-

Add glacial acetic acid (1.1 eq) to the reaction mixture to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.